4-Bromo-3-(bromomethyl)but-2-enoic acid
Description
4-Bromo-3-(bromomethyl)but-2-enoic acid is a brominated α,β-unsaturated carboxylic acid characterized by two bromine substituents: one at the C4 position and a bromomethyl group at C2.
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c6-2-4(3-7)1-5(8)9/h1H,2-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDARCKZOIGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(=O)O)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298897 | |
| Record name | 4-bromo-3-(bromomethyl)but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75887-43-3 | |
| Record name | NSC126830 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-3-(bromomethyl)but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)but-2-enoic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(bromomethyl)but-2-enoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of 4-Bromo-3-(bromomethyl)but-2-enoic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)but-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butenoic acid moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Addition Reactions: Reagents like hydrogen bromide or bromine in non-polar solvents such as chloroform or carbon tetrachloride.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 3-(hydroxymethyl)but-2-enoic acid, 3-(aminomethyl)but-2-enoic acid, or 3-(thiomethyl)but-2-enoic acid.
Addition Reactions: Formation of 4-bromo-3-(bromomethyl)butanoic acid.
Oxidation and Reduction Reactions: Formation of 3-(bromomethyl)but-2-enoic acid or 3-(bromomethyl)but-2-en-1-ol.
Scientific Research Applications
4-Bromo-3-(bromomethyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromomethyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The double bond in the butenoic acid moiety can also participate in electrophilic addition reactions, leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 4-bromo-3-(bromomethyl)but-2-enoic acid and analogous compounds:
Key Observations :
- The bromomethyl group in the target compound introduces steric bulk and enhances electrophilicity compared to compounds with aryl or methoxy groups.
- The 4-oxo group in 4-(4-bromophenyl)-4-oxo-but-2-enoic acid facilitates cyclization reactions, enabling heterocyclic synthesis (e.g., benzisoxazoles and oxathiines) .
- Methoxy-substituted analogs exhibit altered electronic profiles due to resonance donation, reducing electrophilicity at the α,β-unsaturated system .
Physical and Spectral Properties
While specific data for 4-bromo-3-(bromomethyl)but-2-enoic acid are unavailable, comparisons with analogs suggest:
- Melting Points: Brominated acids with aryl groups (e.g., 4-(4-bromophenyl)-4-oxo-but-2-enoic acid derivatives) exhibit higher melting points (e.g., 200°C for compound 6 ) due to crystallinity from planar aromatic systems.
- Spectroscopic Signatures :
- IR spectra would show C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- $^1$H NMR would feature deshielded vinyl protons (δ 6.5–7.5 ppm) and bromomethyl protons (δ 3.5–4.5 ppm) .
Biological Activity
4-Bromo-3-(bromomethyl)but-2-enoic acid (CAS No. 75887-43-3) is a bromo-substituted butenoic acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring multiple bromine atoms, positions it as a potential candidate for various biological applications, including antimicrobial and anticancer activities.
- Molecular Formula : CHBrO
- Molecular Weight : 257.91 g/mol
- Structure : The compound contains a double bond and two bromine substituents, which contribute to its reactivity and biological activity.
The biological activity of 4-bromo-3-(bromomethyl)but-2-enoic acid is believed to arise from its ability to interact with specific molecular targets within cells. The presence of bromine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and redox reactions. This reactivity can lead to alterations in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Antimicrobial Properties
Preliminary studies indicate that 4-bromo-3-(bromomethyl)but-2-enoic acid exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance, studies demonstrate that treatment with this compound leads to a significant reduction in cell viability in various cancer models.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 4-bromo-3-(bromomethyl)but-2-enoic acid against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted on human cancer cell lines (e.g., breast and colon cancer). The findings revealed that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxic effects.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
